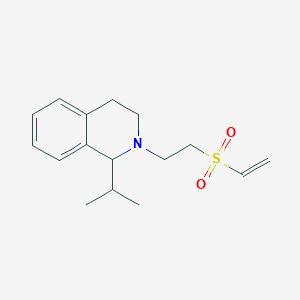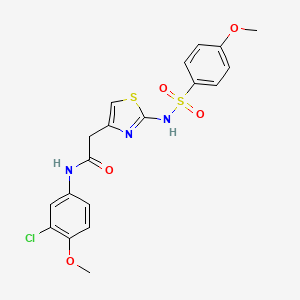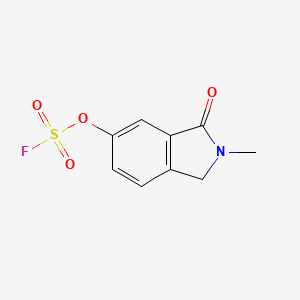
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline, also known as ESIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ESIQ is a member of the isoquinoline family, which is a class of compounds that are known to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline is not fully understood. However, studies have shown that 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline inhibits the activity of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in the regulation of gene expression. Inhibition of HDAC leads to an increase in the acetylation of histones, which promotes gene expression.
Biochemical and Physiological Effects
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for imaging biological systems. However, 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has some limitations. It is not very water-soluble, which can limit its use in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline. One area of research is the development of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline derivatives with improved water solubility and bioavailability. Another area of research is the investigation of the potential use of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline and its potential targets.
Conclusion
In conclusion, 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline is a chemical compound that has shown significant potential for therapeutic applications. Its anticancer, anti-inflammatory, and neuroprotective activities make it an attractive target for further research. The synthesis method of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline is relatively straightforward, and its fluorescent properties make it a useful tool for imaging biological systems. While 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has some limitations, its potential benefits make it a promising compound for future research.
Synthesis Methods
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1,2-dihydroisoquinoline with 2-chloroethyl vinyl sulfone in the presence of a base to form the intermediate 2-(2-chloroethylsulfonylethyl)-1,2-dihydroisoquinoline. The intermediate is then treated with isopropyl magnesium chloride to form 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline.
Scientific Research Applications
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective activities. 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
2-(2-ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-4-20(18,19)12-11-17-10-9-14-7-5-6-8-15(14)16(17)13(2)3/h4-8,13,16H,1,9-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYYXJCPVOFETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2CCN1CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2957369.png)


![3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2957376.png)


![2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2957380.png)
![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)
![N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2957385.png)
![(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2957387.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2957388.png)
![4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2957390.png)
